N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

Lipophilicity Drug-likeness ADME Prediction

This thiazole derivative features a unique pivalamide substituent that introduces a quaternary carbon, creating steric hindrance and increased lipophilicity compared to linear amide analogs. It is an ideal tool for SAR studies, metabolic stability screening, and diversity-oriented libraries where under-explored chemotypes are valued. Procure alongside acetamide/propionamide analogs for matched molecular pair analysis.

Molecular Formula C16H18N2O2S
Molecular Weight 302.39
CAS No. 391221-23-1
Cat. No. B2827978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
CAS391221-23-1
Molecular FormulaC16H18N2O2S
Molecular Weight302.39
Structural Identifiers
SMILESCC(=O)C1=C(N=C(S1)NC(=O)C(C)(C)C)C2=CC=CC=C2
InChIInChI=1S/C16H18N2O2S/c1-10(19)13-12(11-8-6-5-7-9-11)17-15(21-13)18-14(20)16(2,3)4/h5-9H,1-4H3,(H,17,18,20)
InChIKeyHRKJDJUOPVPWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide (CAS 391221-23-1): Procurement-Relevant Chemical Profile


N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide (CAS 391221-23-1) is a fully synthetic, small-molecule thiazole derivative with a molecular formula of C16H18N2O2S and a molecular weight of 302.39 g/mol [1]. The compound belongs to the 2-aminothiazole amide family, characterized by a 5-acetyl-4-phenyl-1,3-thiazole core substituted at the 2-amino position with a 2,2-dimethylpropanamide (pivalamide) moiety. This structural class is widely explored in medicinal chemistry for its potential to engage diverse biological targets, though publicly available quantitative bioactivity data for this specific compound remain extremely limited in peer-reviewed literature and patent repositories [2]. The compound is primarily listed in chemical vendor catalogs as a research-grade screening compound.

Why Structural Analogs of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide Cannot Be Interchanged Without Quantitative Justification


Within the 2-amido-5-acetyl-4-phenylthiazole chemotype, even minor variations in the N-acyl substituent produce substantial differences in computed lipophilicity (XLogP), hydrogen-bonding capacity, and steric bulk, all of which critically influence target binding, membrane permeability, and metabolic stability [1]. The 2,2-dimethylpropanamide group introduces a quaternary carbon center adjacent to the carbonyl, creating greater steric hindrance than linear or less-branched amide congeners; this steric shielding can reduce susceptibility to amidase-catalyzed hydrolysis compared with acetyl or propionyl analogs [2]. In the absence of direct comparative bioassay data, any assumption of functional equivalence between the target compound and its acetamide, propionamide, or benzamide analogs constitutes a scientifically unsupported substitution risk. Users selecting this compound for structure-activity relationship (SAR) studies, biological screening, or chemical probe development must verify the specific batch identity and purity, as the differentiated steric and electronic properties of the pivalamide group may alter target engagement profiles in ways that cannot be predicted from class-level knowledge alone.

Quantitative Differential Evidence for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide Against Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) of the Target Compound Versus N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide

The target compound exhibits a computed XLogP3-AA of approximately 3.4, compared with approximately 2.0 for the direct acetamide analog N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 391221-21-9) [1]. This ~1.4 log unit increase in lipophilicity is driven by the replacement of the acetyl methyl group with the tert-butyl group of the pivalamide moiety. According to the Lipinski Rule of Five and published permeability–lipophilicity relationships, an XLogP shift of this magnitude can significantly alter passive membrane permeability and non-specific protein binding [2].

Lipophilicity Drug-likeness ADME Prediction

Steric Hindrance and Predicted Metabolic Stability: Pivalamide vs. Acetamide Substituent

The 2,2-dimethylpropanamide (pivalamide) group contains a quaternary α-carbon, creating substantial steric hindrance around the amide carbonyl. In contrast, the acetamide analog N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide possesses a primary methyl group with minimal steric bulk. Published medicinal chemistry principles indicate that tert-butyl amides are significantly less susceptible to hydrolytic cleavage by ubiquitous amidases compared with primary or secondary alkyl amides [1]. While no direct experimental stability data for these specific compounds are available in the public domain, this steric argument constitutes an established class-level prediction that differentiates pivalamide-containing molecules from their less-hindered congeners in terms of potential half-life in biological matrices.

Metabolic Stability Amidase Hydrolysis Steric Shielding

Comparative Target Engagement Data Remain Absent from Public Repositories

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent databases (Google Patents, Espacenet) failed to identify any head-to-head quantitative bioactivity comparison between N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide and structurally analogous acetamide, propionamide, or benzamide derivatives. A closely related compound, N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide (BDBM70209), was tested against KLF5 and exhibited a Ki > 39,800 nM, indicating negligible target engagement [1]. No equivalent data exist for the target pivalamide compound. This evidence gap prevents any direct, data-supported claim of superior or differentiated target potency.

Bioactivity Gap Screening Data KLF5

Differentiated Application Scenarios for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide


Exploratory Structure-Activity Relationship (SAR) Studies Focused on Amide Steric and Lipophilic Effects

The target compound is ideally suited as a tool molecule in medicinal chemistry SAR campaigns that systematically explore the impact of N-acyl steric bulk and lipophilicity on thiazole-based pharmacophores. Its pivalamide group provides a well-defined, extreme substitution point relative to acetyl, propionyl, and benzamide comparators, enabling researchers to correlate computed descriptors (e.g., XLogP, molar refractivity) with in vitro assay outcomes such as cellular permeability (PAMPA or Caco-2), microsomal stability, and target binding [1]. Procurement of this compound alongside the corresponding acetamide and propionamide analogs allows for a matched molecular pair analysis that isolates the contribution of the tert-butyl group.

Chemical Probe Development Requiring Enhanced Metabolic Stability

For cell-based phenotypic assays or in vivo pharmacokinetic studies where amide hydrolysis is a known metabolic soft spot, the pivalamide moiety offers a predicted advantage in metabolic stability over less-hindered amide analogs. While direct experimental confirmation is lacking, the established medicinal chemistry principle of steric shielding supports the hypothesis that this compound may exhibit prolonged half-life in hepatocyte or plasma stability assays relative to its acetamide congener. Researchers should plan confirmatory stability experiments to validate this hypothesis prior to committing to large-scale synthesis [1].

Library Screening and Hit-to-Lead Diversification

The compound is a suitable addition to diversity-oriented screening libraries where under-explored chemotypes are valued. Its structural uniqueness—the combination of a 5-acetyl-4-phenylthiazole core with a sterically demanding pivalamide substituent—distinguishes it from more common thiazole amides found in commercial screening collections. Procurement for high-throughput screening (HTS) or fragment-based lead generation enables exploration of chemical space not covered by acetyl or benzamide analogs, potentially yielding novel hit series against targets for which no thiazole-based ligands have been reported [1].

Quote Request

Request a Quote for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.